molecular formula C32H50O5 B13063878 KadcoccinoneJ

KadcoccinoneJ

Cat. No.: B13063878
M. Wt: 514.7 g/mol
InChI Key: FTIJNLOPWIHGBI-LQAQGMGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccinoneJ involves several steps, starting with the extraction of raw materials from Kadsura coccinea. The primary methods include solvent extraction and chromatographic techniques to isolate the compound. Specific reaction conditions such as temperature, pH, and solvent type are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction processes followed by purification using advanced chromatographic methods. These processes are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

KadcoccinoneJ undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

KadcoccinoneJ has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to KadcoccinoneJ include other triterpenoids and lignans isolated from the Kadsura genus, such as:

Uniqueness

This compound is unique due to its specific structural features and biological activities. Unlike other similar compounds, this compound exhibits a broader range of pharmacological effects, making it a valuable compound for scientific research and therapeutic applications .

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,5R,9S,10R,12R,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26-,27-,30-,31+,32+/m1/s1

InChI Key

FTIJNLOPWIHGBI-LQAQGMGOSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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